1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one
Overview
Description
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is a synthetic compound that belongs to the class of azetidin-2-ones. It is characterized by the presence of a propanoyl group attached to the azetidin-2-one ring, with an aminophenyl group at the 3-position. This compound has attracted interest in the scientific community due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one typically involves the reaction of 4-aminophenylpropanoic acid with azetidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols .
Scientific Research Applications
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one: Characterized by the presence of a propanoyl group attached to the azetidin-2-one ring with an aminophenyl group at the 3-position.
1-(3-(4-Hydroxyphenyl)propanoyl)azetidin-2-one: Similar structure but with a hydroxy group instead of an amino group.
1-(3-(4-Methylphenyl)propanoyl)azetidin-2-one: Similar structure but with a methyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the aminophenyl group allows for specific interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
1-(3-(4-Aminophenyl)propanoyl)azetidin-2-one is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The compound features an azetidinone ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group is particularly noteworthy, as it may enhance the compound's interaction with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties . It has been investigated for its potential to inhibit the growth of several pathogenic microorganisms.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.008 | |
Escherichia coli | 0.046 | |
Streptococcus pyogenes | 0.030 |
These findings suggest that the compound may be effective against Gram-positive bacteria, outperforming traditional antibiotics such as ampicillin.
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Several studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cells
In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound showed significant antiproliferative effects at nanomolar concentrations. The results are summarized in Table 2.
Table 2: Anticancer Activity Data
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
MDA-MB-231 | 12.5 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. It may modulate various signaling pathways that lead to cell death in cancerous cells while simultaneously inhibiting microbial growth.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could interact with receptors associated with cancer cell proliferation, leading to reduced survival rates of malignant cells.
Properties
IUPAC Name |
1-[3-(4-aminophenyl)propanoyl]azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16/h1-2,4-5H,3,6-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFEHRZMGTCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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